molecular formula C22H25NO4 B6254921 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid CAS No. 2219353-70-3

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

Cat. No.: B6254921
CAS No.: 2219353-70-3
M. Wt: 367.4 g/mol
InChI Key: OZJGKTWSHFVPPN-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group using the Fmoc group. One common method is the Arndt-Eistert homologation, which starts from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids. This method involves two steps and results in enantiomerically pure N-Fmoc-protected β-amino acids with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to fluorenone under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Deprotected amino acids ready for further peptide synthesis.

Scientific Research Applications

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for the selective synthesis of peptides with high purity and yield, making it a valuable tool in peptide chemistry.

Properties

CAS No.

2219353-70-3

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1

InChI Key

OZJGKTWSHFVPPN-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.